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molecular formula C7H8Cl2N2 B8433425 3,6-Dichloro-4-ethyl-5-methylpyridazine

3,6-Dichloro-4-ethyl-5-methylpyridazine

Cat. No. B8433425
M. Wt: 191.05 g/mol
InChI Key: GGKZBBHGNCEWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08188084B2

Procedure details

To a suspension of 3,6-dichloro-4-ethylpyridazine (1 eq), AgNO3 (0.7 eq) and AcOH (2.8 eq) in H2O (9.4 mL, 0.6M) was added a solution of cone, sulfuric acid (6.6 eq) in H2O (9.4 mL, 0.6 M) at 50° C., followed by addition of a solution ammonium peroxodisulfate (5.4 eq) in H2O (9.4 mL, 0.6 M) at 60° C. for 20 min. The reaction mixture was heated at 70-75° C. for 30 min. After cooling, the reaction mixture was adjusted to pH 7 with a 25% ammonium hydroxide solution, and extracted with Et2O. The extracts were washed with H2O and dried (Na2SO4) and solvent was removed under high vacuum. The residue was purified by silica gel chromatography, eluting with 9:1 petroleum ether:EtOAc, to afford the desired product as colourless crystals. 1H NMR (400 MHz, CDCl3) δ: 2.85 (2H, q, J=7.6 Hz), 2.45 (3H, s), 1.21 (3H, t, J=7.6 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.4 mL
Type
solvent
Reaction Step Two
Name
ammonium peroxodisulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9.4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:10])=[CH:6][C:7]=1[CH2:8][CH3:9].[CH3:11]C(O)=O.S(=O)(=O)(O)O.[NH4+].[NH4+].[O-]S(OOS([O-])(=O)=O)(=O)=O.[OH-].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:10])=[C:6]([CH3:11])[C:7]=1[CH2:8][CH3:9] |f:3.4.5,6.7,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1CC)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)O
Name
Quantity
9.4 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.4 mL
Type
solvent
Smiles
O
Step Three
Name
ammonium peroxodisulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]
Name
Quantity
9.4 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
WASH
Type
WASH
Details
The extracts were washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and solvent
CUSTOM
Type
CUSTOM
Details
was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 9:1 petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=C(C1CC)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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